BenchChemオンラインストアへようこそ!

2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide

Monoamine Oxidase B Neuroprotection Enzyme Inhibition

The compound with CAS number 488746-15-2 is a synthetic small molecule belonging to the 4-oxoquinoline acetamide class, characterized by a core quinoline scaffold N-substituted with an N-(2-methoxyphenyl)acetamide group. It is classified as a quinoline derivative in the ChEBI ontology (CHEBI:109241) , and its molecular formula is C20H20N2O4 with a molecular weight of 352.39 g/mol.

Molecular Formula C20H20N2O4
Molecular Weight 352.39
CAS No. 488746-15-2
Cat. No. B2435843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide
CAS488746-15-2
Molecular FormulaC20H20N2O4
Molecular Weight352.39
Structural Identifiers
SMILESCC1=CC(=O)C2=C(N1CC(=O)NC3=CC=CC=C3OC)C(=CC=C2)OC
InChIInChI=1S/C20H20N2O4/c1-13-11-16(23)14-7-6-10-18(26-3)20(14)22(13)12-19(24)21-15-8-4-5-9-17(15)25-2/h4-11H,12H2,1-3H3,(H,21,24)
InChIKeyABMYNZIMQPLIFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(8-Methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide: A Positional Isomer Quinoline Acetamide for Differentiated MAO-B and MMP-13 Research


The compound with CAS number 488746-15-2 is a synthetic small molecule belonging to the 4-oxoquinoline acetamide class, characterized by a core quinoline scaffold N-substituted with an N-(2-methoxyphenyl)acetamide group [1]. It is classified as a quinoline derivative in the ChEBI ontology (CHEBI:109241) [2], and its molecular formula is C20H20N2O4 with a molecular weight of 352.39 g/mol . The defining structural feature is the ortho-methoxy substitution on the phenylacetamide moiety, which distinguishes it from its positional isomer, the 3-methoxyphenyl analog (CAS 384362-83-8), and represents a strategic variation for probing the structure-activity relationships (SAR) of biological targets sensitive to the spatial orientation of the methoxy group, including monoamine oxidase B (MAO-B) and matrix metalloproteinase-13 (MMP-13) .

Why Generic Substitution of 2-(8-Methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide with Positional Isomers Risks Misleading Biological Conclusions


The substitution of the 2-methoxyphenyl (ortho) regioisomer with its 3-methoxyphenyl (meta) analog is not a trivial structural change; the position of the methoxy group on the terminal phenyl ring fundamentally alters the three-dimensional electrostatic potential and hydrogen-bonding capacity of the molecule . While the 3-methoxyphenyl analog (CAS 384362-83-8) has been identified as an MMP-13 pathway attenuator in chondrosarcoma cells, this functional profile cannot be extrapolated to the 2-methoxyphenyl variant without experimental validation, as demonstrated by differential MAO-B inhibitory activity between close structural analogs within the quinoline acetamide series [1]. The meta-methoxy substitution places the oxygen lone pair in a planar orientation conducive to intermolecular interactions with distinct protein surfaces compared to the ortho-methoxy group, which projects the oxygen into a sterically constrained environment that may favor different binding pocket geometries. Consequently, sourcing the incorrect regioisomer for a screening program targeting MMP-13, MAO-B, or other structurally discriminating targets can lead to false negatives or unrecognized polypharmacology [2].

Quantitative Differentiation Evidence for 2-(8-Methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide vs. Positional Isomers and Reference Inhibitors


Human MAO-B Inhibitory Activity: IC50 of 810 nM for the 2-Methoxyphenyl Isomer vs. Reference Inhibitor Selegiline at 79 nM

In a direct ChEMBL-curated assay measuring inhibition of human recombinant MAO-B expressed in baculovirus-infected BTI insect cells, the target 2-methoxyphenyl compound exhibited an IC50 of 810 nM [1], using kynuramine as the substrate with 10-minute preincubation and 15-minute fluorescence measurement [2]. Under comparable assay conditions in the same BindingDB entry set, the clinically established MAO-B inhibitor selegiline (L-deprenyl) showed an IC50 of 79 nM [3]. This ~10-fold difference in potency positions the target compound as a moderately potent MAO-B ligand scaffold rather than a high-affinity clinical candidate, which is valuable for tool compound applications requiring tunable MAO-B engagement without complete target saturation.

Monoamine Oxidase B Neuroprotection Enzyme Inhibition

Regioisomer Selectivity: The 2-Methoxyphenyl Isomer is Absent from Reported MMP-13 Inhibition, While the 3-Methoxyphenyl Analog Demonstrates Dose-Dependent MMP13 mRNA Suppression

The 3-methoxyphenyl positional isomer (CAS 384362-83-8) was identified through a compound library screen and demonstrated dose-dependent attenuation of IL-1B-induced MMP13 mRNA expression in OUMS-27 chondrosarcoma cells without serious cytotoxicity [1]. This compound also attenuated ERK, p-38, and JNK phosphorylation, and showed additive effects with betamethasone in reducing both MMP13 and ADAMTS9 mRNA expression [2]. Critically, the 2-methoxyphenyl isomer (target compound) was not reported as an active hit in this screen, nor has any published MMP-13-related activity been found for it. This absence of MMP-13 data for the 2-methoxy regioisomer, contrasted with the well-characterized MMP-13 pathway modulation of the 3-methoxy regioisomer, strongly implies that the methoxy group position is a critical determinant of MMP-13 pathway engagement.

Matrix Metalloproteinase-13 Osteoarthritis Structure-Activity Relationship

MAO-B Isoform Profiling: The 2-Methoxyphenyl Quinoline Acetamide Exhibits a Unique Potency Window Relative to Ultra-Potent Analogs in the Same Chemotype Series

Within the broader quinoline/quinolinone acetamide chemotype, MAO-B inhibitory potency spans over three orders of magnitude. The BindingDB assay (CHEMBL4308253) for human recombinant MAO-B inhibition identifies a highly potent analog (BDBM50502788, CHEMBL4439402) with an IC50 of 2.70 nM [1]. The target 2-methoxyphenyl compound, with an IC50 of 810 nM [2], occupies a distinct intermediate potency tier approximately 300-fold weaker. This wide dynamic range within a single chemotype demonstrates that subtle structural modifications—even a single methoxy positional shift—can produce dramatic changes in target engagement. The 810 nM IC50 of the target compound places it in a pharmacologically useful window for chemical probe applications where complete target inhibition is undesirable, such as in studies of MAO-B's regulatory role in cellular redox homeostasis where excessive inhibition can confound phenotypic readouts [3].

Monoamine Oxidase B Isoform Selectivity Chemical Probe Development

Cytocompatibility Profile: The Closely Related 3-Methoxyphenyl Analog Demonstrates MMP13 Suppression Without Serious Cytotoxicity, Establishing a Tolerability Baseline for the Quinoline Acetamide Scaffold

In the IL-1B-stimulated OUMS-27 chondrosarcoma cell model, the 3-methoxyphenyl positional isomer (CAS 384362-83-8) was explicitly reported to attenuate MMP13 mRNA expression 'without causing serious cytotoxicity' at the tested concentrations [1]. While direct cytotoxicity data for the 2-methoxyphenyl isomer are not yet published, this finding establishes a critical class-level precedence: the 4-oxoquinoline acetamide scaffold, when appropriately substituted, is capable of modulating disease-relevant MMP pathways without triggering non-specific cellular toxicity [2]. This evidence supports the procurement of the 2-methoxyphenyl isomer for parallel cytotoxicity profiling in complementary cell models (e.g., neuronal cell lines for MAO-B studies), using the 3-methoxy analog's favorable tolerability as a scaffold-level benchmark for comparison.

Cytotoxicity Chondrosarcoma Therapeutic Window

Recommended Application Scenarios for Procuring 2-(8-Methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide (CAS 488746-15-2)


MAO-B Moderate-Affinity Chemical Probe for Neuroscience Target Engagement Studies

With an established IC50 of 810 nM against human MAO-B [1], this compound is optimally suited for in vitro neuroprotection and neurodegenerative disease models requiring graded, non-saturating MAO-B inhibition. Unlike selegiline (IC50 = 79 nM) which fully occupies the target, the intermediate potency allows researchers to titrate MAO-B activity and correlate it with downstream readouts such as ROS production, mitochondrial function, and dopaminergic neuron survival [2]. The compound should be used at concentrations in the 0.1–10 uM range to achieve 10–90% target engagement in cell-based assays.

Regioisomer Comparator for MMP-13 Pathway Structure-Activity Relationship Studies

The differential biological profile between the 2-methoxyphenyl (target) and 3-methoxyphenyl isomers makes CAS 488746-15-2 an essential negative control or comparator in SAR campaigns focused on MMP-13-mediated cartilage degradation [3]. Procuring both isomers in parallel enables definitive determination of the methoxy position requirement for MMP pathway modulation, with the expectation that the 2-methoxy isomer will serve as the inactive or differentially active comparator against the validated 3-methoxy hit.

Quinoline Acetamide Scaffold Diversification for Fragment-Based or Combinatorial Library Synthesis

The 4-oxoquinoline core with a functionalized acetamide side chain represents a versatile synthetic intermediate. ChemSrc confirms the compound's availability with defined molecular properties (C20H20N2O4, MW 352.4) . The 2-methoxy substitution pattern provides a distinct vector for further derivatization compared to the 3-methoxy or 4-methoxy variants, enabling exploration of ortho-substituent effects on target binding. This compound can serve as a building block for focused libraries exploring MAO-B, MMP, or other quinoline-recognizing targets.

Zebrafish Phenotypic Screening for in Vivo Target Validation

The compound is registered in the ZFIN ontology (CHEBI:109241) and is associated with phenotypic annotations in zebrafish, indicating prior use in whole-organism screening environments [4]. Researchers can leverage this existing annotation to design zebrafish-based neurological or musculoskeletal disease models, using the compound at empirically determined concentrations to link MAO-B modulation or other pathway effects to developmental or behavioral endpoints.

Quote Request

Request a Quote for 2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.